molecular formula C12H15N3O B13179342 1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine

1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13179342
M. Wt: 217.27 g/mol
InChI Key: DBPZPPRDNDMQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a benzyloxy methyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Benzyloxy Methyl Group: This step involves the reaction of the pyrazole derivative with benzyl chloride in the presence of a base such as potassium carbonate.

    Methylation: The final step is the methylation of the pyrazole ring, which can be achieved using methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

  • 1-[(Benzyloxy)methyl]-5-phenyl-1H-pyrazol-3-amine
  • 1-[(Benzyloxy)methyl]-3-methyl-1H-pyrazol-5-amine
  • 1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine

Uniqueness: 1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the benzyloxy methyl and methyl groups on the pyrazole ring provides a distinct steric and electronic environment, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-methyl-1-(phenylmethoxymethyl)pyrazol-3-amine

InChI

InChI=1S/C12H15N3O/c1-10-7-12(13)14-15(10)9-16-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H2,13,14)

InChI Key

DBPZPPRDNDMQFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1COCC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.